molecular formula C18H15N3O4 B2944327 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952846-43-4

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

Katalognummer B2944327
CAS-Nummer: 952846-43-4
Molekulargewicht: 337.335
InChI-Schlüssel: WVSYMUQOSJPPFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and oxadiazole rings are likely to be planar due to the conjugated pi system, while the acetamide group could introduce some rotation due to the single bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could be predicted based on the functional groups present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Evaluation

A study by Nath et al. (2021) involved the design, synthesis, and evaluation of a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The study utilized the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models to evaluate anticonvulsant activities. One compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated significant anticonvulsant activity and emerged as an effective compound with a median dose of 35.7 mg/kg (MES ED50) and 88.15 mg/kg (scPTZ ED50), indicating potential for further exploration in anticonvulsant drug development (Nath et al., 2021).

Radioligand for Human A2B Adenosine Receptors

MRE 2029-F20, a compound related to the query chemical structure, was identified as a selective antagonist ligand of A2B adenosine receptors. Through tritiation of its precursor, [3H]-MRE 2029-F20 was developed as a radioligand for the pharmacological characterization of the human A2B adenosine receptor subtype, showing a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This indicates its utility in receptor characterization and potential applications in drug discovery (Baraldi et al., 2004).

Synthesis and Antibacterial Activity

Another study by Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and also 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide as antibacterial agents. These compounds were tested for their antibacterial activity and found to possess significant activity, highlighting the therapeutic potential of similar compounds in combating bacterial infections (Ramalingam et al., 2019).

Antimicrobial and Hemolytic Agents

A new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides synthesized by Rehman et al. (2016) was screened for antimicrobial and hemolytic activity. The study found these compounds to be active against selected microbial species, indicating their potential as antimicrobial agents with reduced toxicity. This work suggests the potential of similar structures for developing new antimicrobial agents with lower cytotoxicity (Rehman et al., 2016).

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYMUQOSJPPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.